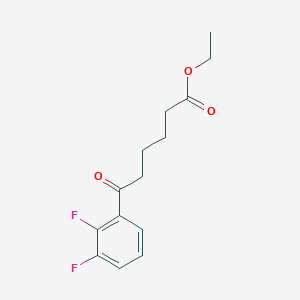

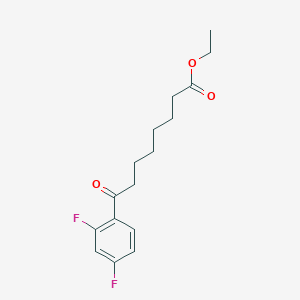

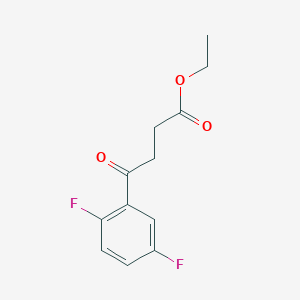

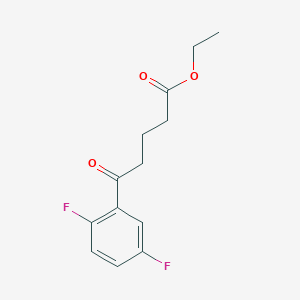

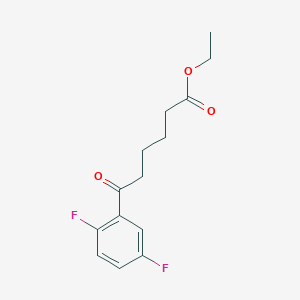

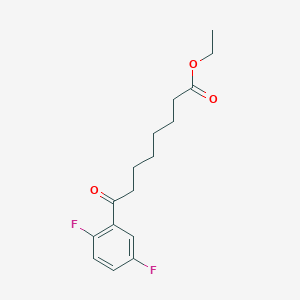

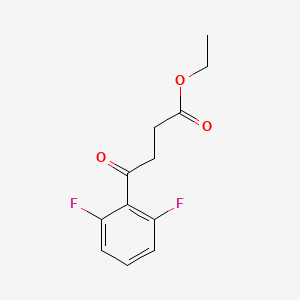

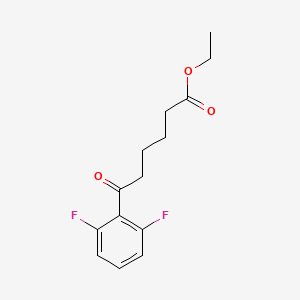

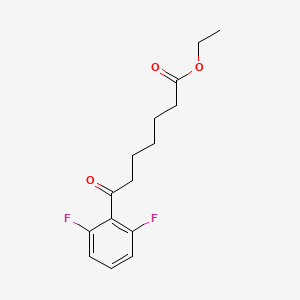

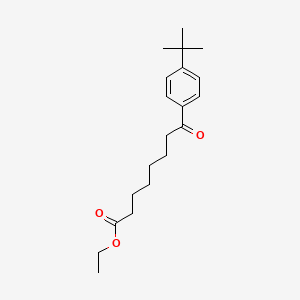

Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate

カタログ番号 B1326013

CAS番号:

898758-91-3

分子量: 295.29 g/mol

InChIキー: FMWAGIKATUTDAR-UHFFFAOYSA-N

注意: 研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds involves amine-mediated demethylation of the precursor . For instance, the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor, involves amine-mediated demethylation of the precursor 2-Cyano-3-(3-hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide .Molecular Structure Analysis

The molecular structure of similar compounds has been established through NMR methods . The crystal structure of the isomer of Entacapone, a significant human metabolite of E-isomer, has been established .Chemical Reactions Analysis

The chemical reactions involving similar compounds have been studied. For instance, the scope of demethylation has been studied in the synthesis of Entacapone . Analogues of ethyl 2-cyano-3-(3, 4-dimethoxy-5-nitrophenyl) prop-2-enoate wherein a methoxyl group is not adjacent to a NO2 group are unaffected and phenolic derivatives yield the amine salts .科学的研究の応用

Application 1: Synthesis of Entacapone

- Summary of the Application : “Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate” is used in the synthesis of Entacapone, a catechol-O-methyltransferase (COMT) inhibitor .

- Methods of Application or Experimental Procedures : The synthesis of Entacapone is achieved under mild conditions by amine-mediated demethylation of the precursor 2-Cyano-3- (3- hydroxy-4-methoxy-5-nitrophenyl) prop-2-eneamide, wherein the methoxyl group adjacent to a nitro group gets demethylated under nucleophilic attack .

- Results or Outcomes : The new synthesis method has been successfully established, mainly by studying the proton coupled 13C spectra .

Application 2: Design of Selective Chemotherapeutic Agents

- Summary of the Application : This compound can be used in the design of novel selective chemotherapeutic agents .

- Methods of Application or Experimental Procedures : A series of ER ligand conjugates were synthesized incorporating an antagonistic ER ligand scaffold based on endoxifen, covalently-bound via an amide linkage to a variety of combretastatin-based analogues .

- Results or Outcomes : The lead conjugate displayed potent and highly selective antiproliferative activity towards the MCF-7 human cancer cell line (IC50 = 5 nM). In the ER-binding assays, the lead conjugate demonstrated potent ER competitive binding in ERα (IC50 value: 0.9 nM) and ERβ (IC50 value: 4.7 nM) .

Application 3: Synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide

- Summary of the Application : “Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate” can be used in the synthesis of N-(4-Methoxy-3-nitrophenyl)acetamide .

- Methods of Application or Experimental Procedures : N-(4-Methoxy-3-nitrophenyl)acetamide was synthesized by the acetylation of 4-methoxy-3-nitroaniline using acetic anhydride .

- Results or Outcomes : The title compound, C9H10N2O4, crystallizes with a disordered nitro group in twinned crystals .

Application 4: Synthesis of N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide

- Summary of the Application : This compound can be used in the synthesis of N-(4-Methoxy-2-nitrophenyl)-2-(3-methyl-2-oxo-1,2-dihydroquinoxalin-1-yl)acetamide .

- Methods of Application or Experimental Procedures : The quinoxaline unit in the title molecule is slightly puckered while the whole molecule adopts an L-shaped conformation. Intramolecular hydrogen bonding determines the orientation of the substituted phenyl ring and the amide nitrogen atom is almost planar .

- Results or Outcomes : The packing in the crystal is governed by C—H…O hydrogen bonds and slipped π-stacking interactions .

Application 5: Synthesis of Anti-Mitotic Agents

- Summary of the Application : This compound can be used in the synthesis of anti-mitotic agents that inhibit tubulin polymerization .

- Methods of Application or Experimental Procedures : Methoxy and ethoxy substituted 3-aroyl-2-arylbenzo [b]thiophenes and benzo [b]thiophene analogues are described for use in inhibiting tubulin polymerization .

- Results or Outcomes : The compounds’ use for treating tumor cells is also described .

Application 6: Production of Phenylacetones

- Summary of the Application : “Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate” can be used in the production of phenylacetones .

- Methods of Application or Experimental Procedures : A reaction involving the starting 3-phenylpropylene, methyl nitrite, methyl alcohol, water, trimethylamine, and a palladium chloride catalyst is carried out at a temperature of 20°C for 1.5 hours .

- Results or Outcomes : The reaction results in the production of phenylacetones .

特性

IUPAC Name |

ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxopentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c1-3-21-14(17)6-4-5-12(16)10-7-8-13(20-2)11(9-10)15(18)19/h7-9H,3-6H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWAGIKATUTDAR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCC(=O)C1=CC(=C(C=C1)OC)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70645841 |

Source

|

| Record name | Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxovalerate | |

CAS RN |

898758-91-3 |

Source

|

| Record name | Ethyl 5-(4-methoxy-3-nitrophenyl)-5-oxopentanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70645841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

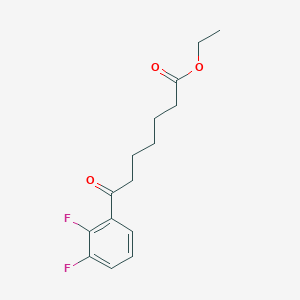

Ethyl 6-(2,3-difluorophenyl)-6-oxohexanoate

898753-00-9

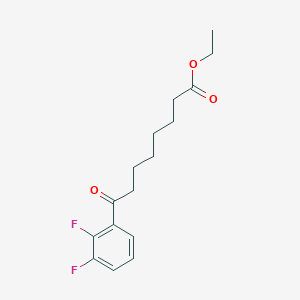

Ethyl 7-(2,3-difluorophenyl)-7-oxoheptanoate

898753-02-1

Ethyl 8-(2,3-difluorophenyl)-8-oxooctanoate

898753-04-3

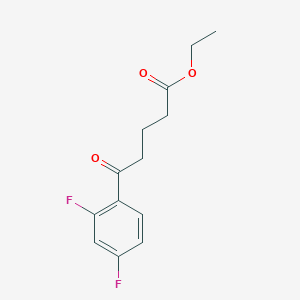

Ethyl 5-(2,4-difluorophenyl)-5-oxovalerate

898753-08-7